molecular formula C34H34N16O4 B11107232 Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone

Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone

Katalognummer: B11107232
Molekulargewicht: 730.7 g/mol
InChI-Schlüssel: QIILWNRUGJDQNT-JTOYJDTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terephthalaldehyde core with two hydrazone linkages, each connected to a triazine ring substituted with nitroanilino and pyrrolidinyl groups.

Vorbereitungsmethoden

The synthesis of Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone typically involves multiple steps:

    Formation of Hydrazone Linkages: Terephthalaldehyde reacts with hydrazine derivatives to form hydrazone linkages.

    Substitution on Triazine Rings: The triazine rings are then substituted with nitroanilino and pyrrolidinyl groups under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The triazine rings can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions.

Wissenschaftliche Forschungsanwendungen

Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, Terephthalaldehyde 1,4-bis[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-YL]dihydrazone stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • Terephthalaldehyde bis[(4-(1-azepanyl)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)hydrazone]
  • Terephthalaldehyde bis[(4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)hydrazone]

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications.

Eigenschaften

Molekularformel

C34H34N16O4

Molekulargewicht

730.7 g/mol

IUPAC-Name

2-N-[(E)-[4-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C34H34N16O4/c51-49(52)27-13-9-25(10-14-27)37-29-39-31(43-33(41-29)47-17-1-2-18-47)45-35-21-23-5-7-24(8-6-23)22-36-46-32-40-30(42-34(44-32)48-19-3-4-20-48)38-26-11-15-28(16-12-26)50(53)54/h5-16,21-22H,1-4,17-20H2,(H2,37,39,41,43,45)(H2,38,40,42,44,46)/b35-21+,36-22+

InChI-Schlüssel

QIILWNRUGJDQNT-JTOYJDTJSA-N

Isomerische SMILES

C1CN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)/C=N/NC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])N6CCCC6)NC7=CC=C(C=C7)[N+](=O)[O-]

Kanonische SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)C=NNC4=NC(=NC(=N4)NC5=CC=C(C=C5)[N+](=O)[O-])N6CCCC6)NC7=CC=C(C=C7)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.